

Application Note: Precision Synthesis of Fluorinated ATR Inhibitor Tuvusertib (M1774)

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Compound of Interest

Compound Name:	2-Fluoro-2-methylpropanoyl chloride
CAS No.:	140616-89-3
Cat. No.:	B3039912

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Introduction & Rationale

Ataxia Telangiectasia and Rad3-related (ATR) kinase is a master regulator of the DNA Damage Response (DDR), specifically sensing replication stress.^{[1][2]} Inhibition of ATR is a synthetic lethal strategy in tumors with high replication stress or defects in other DDR components (e.g., ATM, p53).

Tuvusertib (M1774) represents a second-generation ATR inhibitor characterized by high potency and oral bioavailability.^{[1][2]} Structurally, it relies on a pyrazolo[1,5-a]pyrimidine scaffold.^{[1][2]} A defining feature of its medicinal chemistry is the strategic incorporation of two fluorine atoms:

- 6-Fluoro pyrazolo[1,5-a]pyrimidine core: Blocks oxidative metabolism at the electron-rich 6-position, a common soft spot in this scaffold.^{[1][2]}
- 5-Fluoro pyridine moiety: Modulates the pKa of the adjacent amine and sterically enforces a conformation that favors binding in the ATR ATP-binding pocket.^{[1][2]}

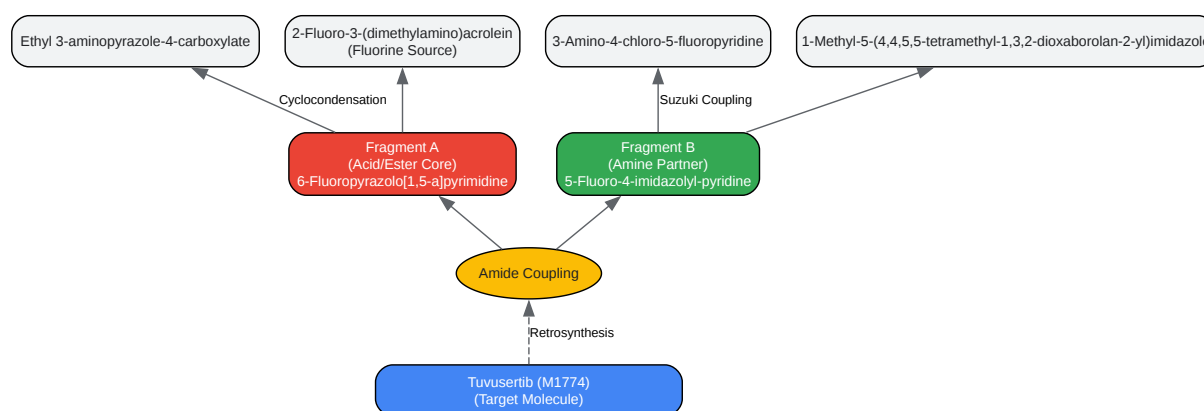
This guide outlines a convergent synthetic route focusing on the construction of these two fluorinated heteroaromatic blocks and their final coupling.

Retrosynthetic Analysis

The synthesis is best approached via a convergent strategy splitting the molecule into two key fragments:

- Fragment A (The Electrophile): Ethyl 2-amino-6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylate.^{[1][2]}
- Fragment B (The Nucleophile): 5-Fluoro-4-(1-methyl-1H-imidazol-5-yl)pyridin-3-amine.^{[1][2]}

Graphviz Diagram: Retrosynthesis of Tuvusertib



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Caption: Retrosynthetic disconnection of Tuvusertib into fluorinated heterocyclic precursors.

Detailed Experimental Protocols

Part A: Synthesis of the Fluorinated Core (Fragment A)

The introduction of fluorine into the pyrazolo[1,5-a]pyrimidine ring is most efficiently achieved de novo during ring closure using a fluorinated electrophile, rather than late-stage electrophilic fluorination which can be non-selective.^{[1][2]}

Reagents:

- Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate (Note: Tuvusertib uses a 2-amino group; we start with the appropriate aminopyrazole).^{[1][2]} Correction: The scaffold is 2-amino-pyrazolo[1,5-a]pyrimidine-3-carboxamide.^{[1][2]} The starting material is Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate is not correct; we need Ethyl 5-amino-1H-pyrazole-4-carboxylate condensed with a reagent that provides the pyrimidine ring.^{[1][2]}
- Critical Fluorinated Reagent: 2-Fluoro-3-(dimethylamino)acrolein (or Sodium 2-fluoro-3-hydroxyacrylate).^{[1][2]}

Protocol:

- Condensation:
 - Charge a reaction vessel with Ethyl 5-amino-1H-pyrazole-4-carboxylate (1.0 equiv) and acetic acid (glacial, 10 volumes).
 - Add 2-Fluoro-1,3-bis(dimethylamino)trimethinium perchlorate (or 2-fluoro-3-(dimethylamino)acrolein) (1.1 equiv).^{[1][2]}
 - Heat the mixture to 100°C for 4 hours. The reaction creates the pyrimidine ring with the fluorine atom installed at the 6-position (meta to bridgehead nitrogens).^[1]
 - Mechanism: The exocyclic amine attacks the acrolein, followed by ring closure at the pyrazole nitrogen.
- Workup:
 - Cool to room temperature (RT). Pour into ice water.

- The product, Ethyl 2-amino-6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylate, precipitates as a solid.[1][2]
- Filter, wash with water and cold ethanol. Dry under vacuum.[1][2]
- Hydrolysis (Optional for coupling):
 - If the final coupling requires the carboxylic acid, treat the ester with LiOH (2 equiv) in THF/Water (1:1) at RT for 2 hours. Acidify with 1M HCl to pH 3 to precipitate the acid.

Part B: Synthesis of the Fluorinated Amine (Fragment B)

This step involves a Palladium-catalyzed Suzuki-Miyaura coupling to link the imidazole to the fluoropyridine.[1][2]

Reagents:

- 3-Amino-2-chloro-5-fluoropyridine (Starting material).[1][2] Note: Regioisomer selection is critical.
- 1-Methyl-1H-imidazole-5-boronic acid pinacol ester.[1][2]
- Catalyst: Pd(dppf)Cl₂[1][2]·DCM or Pd(PPh₃)₄. [1][2]
- Base: K₂CO₃ or Cs₂CO₃. [1][2]

Protocol:

- Inertion:
 - In a pressure vial, combine the chlorofluoropyridine (1.0 equiv), boronate ester (1.2 equiv), and K₂CO₃ (3.0 equiv).
 - Add solvent: 1,4-Dioxane/Water (4:1 ratio).[1][2]
 - Degas with Nitrogen or Argon for 10 minutes (sparging).[1][2]
- Coupling:

- Add Pd(dppf)Cl₂·DCM (0.05 equiv). Seal the vial.
- Heat to 90-100°C for 12 hours.
- Observation: The reaction mixture will turn dark black/brown.
- Purification:
 - Filter through Celite to remove Pd residues.
 - Extract with Ethyl Acetate (3x). Wash organics with brine.
 - Purify via Flash Chromatography (DCM/MeOH gradient 0-10%).
 - Product: 5-Fluoro-4-(1-methyl-1H-imidazol-5-yl)pyridin-3-amine.

Part C: Final Amide Coupling

The coupling of the electron-deficient aminopyridine (Fragment B) with the carboxylic acid (Fragment A) is challenging due to the low nucleophilicity of the amine caused by the ortho-fluorine and para-imidazole.

Reagents:

- Fragment A (Acid form).
- Fragment B (Amine).
- Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred for hindered/unreactive amines.
- Base: DIPEA (N,N-Diisopropylethylamine).

Protocol:

- Activation:
 - Dissolve Fragment A (Acid) (1.0 equiv) in anhydrous DMF.

- Add HATU (1.2 equiv) and DIPEA (2.0 equiv).[1][2] Stir at RT for 15 minutes to form the activated ester.
- Addition:
 - Add Fragment B (Amine) (1.0 equiv) to the mixture.[1][2]
 - Stir at 50°C for 16-24 hours. (Elevated temperature is often required for fluorinated aminopyridines).[1][2]
- Isolation:
 - Dilute with water.[1][2] If the product precipitates, filter it.
 - If oil forms, extract with EtOAc, dry over Na₂SO₄, and concentrate.
 - Final Purification: Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).[1][2]
 - Yield: Expect 40-60% for this step.[1][2]

Analytical Validation & QC

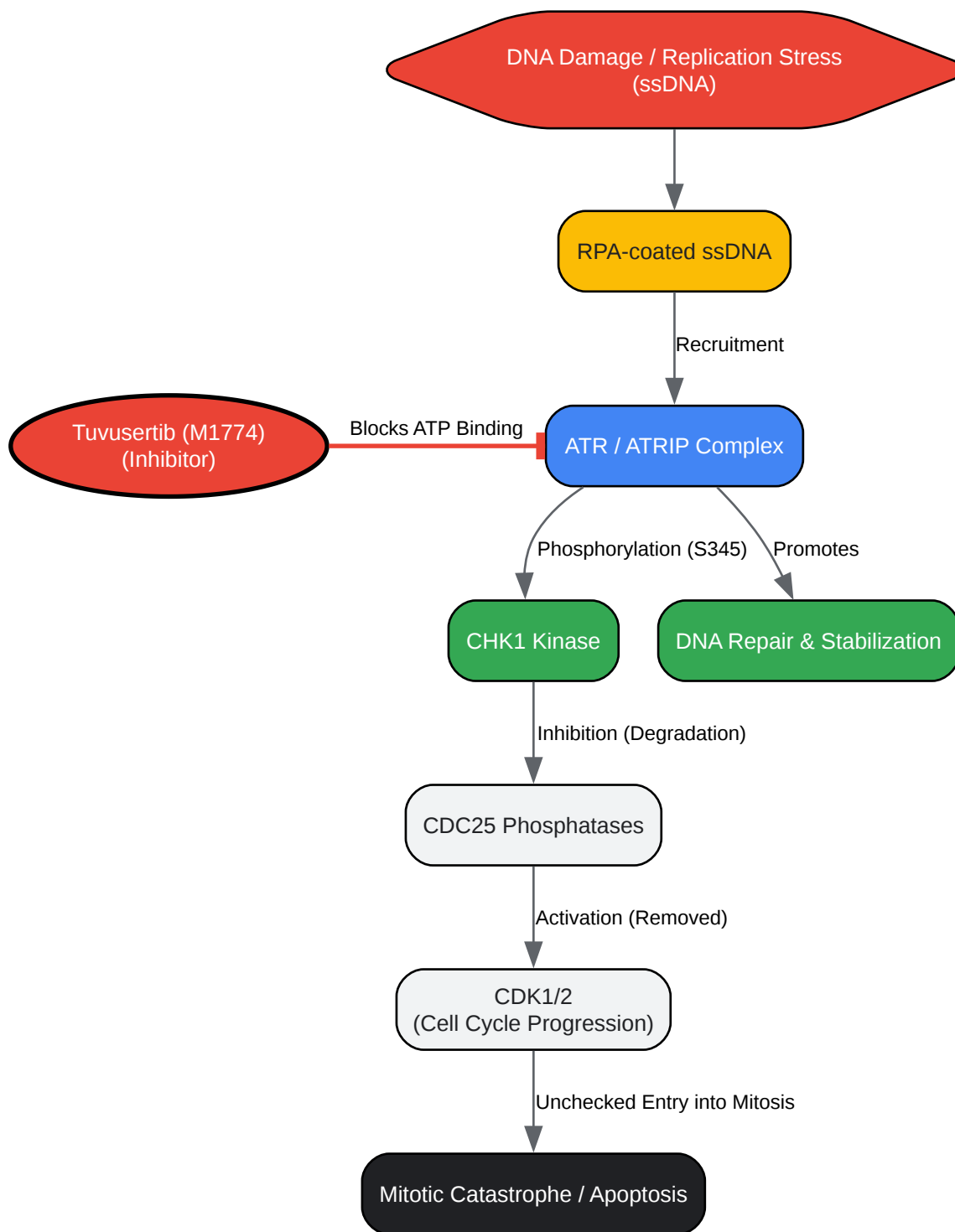
Validating the presence and position of fluorine atoms is unique to this synthesis.

Analysis Type	Parameter	Expected Result for Tuvusertib
1H NMR	Aromatic Region	Distinct splitting patterns due to H-F coupling.[1][2] The pyridine proton adjacent to fluorine will appear as a doublet of doublets (or similar) with Hz.[1][2]
19F NMR	Chemical Shift	Two distinct signals. 1. Pyrazolo-pyrimidine F: typically ~ -140 to -160 ppm.[1][2] 2. Pyridine F: typically ~ -120 to -140 ppm.[1][2]
LC-MS	Mass (ESI+)	[M+H] ⁺ = 371.1 (Calculated for C ₁₆ H ₁₂ F ₂ N ₈ O).[1][2]
HPLC	Purity	>98% (Area %). Monitor for des-fluoro impurities (rare if using fluorinated starting materials).[1][2]

Biological Context: ATR Signaling Pathway[1][3][4][5][6]

To understand the utility of the synthesized inhibitor, one must visualize its target within the cellular context. Tuvusertib inhibits ATR, preventing the phosphorylation of CHK1 and the stabilization of stalled replication forks.

Graphviz Diagram: ATR Signaling & Inhibition



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Caption: Mechanism of Action: Tuvusertib blocks ATR-mediated CHK1 activation, forcing cells with replication stress into mitotic catastrophe.[1][2]

References

- PubChem. (2025).[1][2] Tuvusertib (M1774) Compound Summary. National Library of Medicine.[1] Available at: [\[Link\]\[1\]\[2\]](#)
- Foote, K. M., et al. (2018). Discovery of AZD6738, a Potent Inhibitor of Ataxia Telangiectasia Mutated and Rad3 Related (ATR) Kinase with Application as an Anticancer Agent. Journal of Medicinal Chemistry. (Provides context on ATR inhibitor SAR and kinase selectivity). Available at: [\[Link\]\[1\]\[2\]](#)
- Zenke, F. T., et al. (2022).[2] Tuvusertib (M1774), a potent and orally available ATR inhibitor with favorable physicochemical properties and antitumor activity.[3][4] Cancer Research (AACR Meeting Abstracts). Available at: [\[Link\]\[1\]\[2\]](#)
- Vertex Pharmaceuticals. (2014).[1][2] Patent WO2014089379A1: Inhibitors of ATR Kinase.[1] (Describes the generic synthesis of aminopyrazine and pyrazolopyrimidine ATR inhibitors). Available at:
- Meanwell, N. A. (2018).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores. Journal of Medicinal Chemistry. (Reference for the metabolic stability conferred by fluorine).[1][5] Available at: [\[Link\]\[1\]\[2\]](#)

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Sources

- [1. Tuvusertib | C16H12F2N8O | CID 90199447 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. Camonsertib | C21H26N6O3 | CID 156487652 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
- [4. Tuvusertib \(M1774\) | ATR inhibitor | Probechem Biochemicals \[probechem.com\]](#)
- [5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC \[pmc.ncbi.nlm.nih.gov\]](#)

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